molecular formula C20H30N2O2 B11175495 1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(pyrrolidin-1-yl)ethanone

1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(pyrrolidin-1-yl)ethanone

Cat. No.: B11175495
M. Wt: 330.5 g/mol
InChI Key: UVXCNEOSWPXSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-ETHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-ETHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. Common starting materials might include ethoxy-substituted anilines and pyrrolidine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures. The process would be optimized for cost-effectiveness, safety, and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-(6-ETHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-ETHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(PYRROLIDIN-1-YL)ETHAN-1-ONE would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure for many derivatives with diverse biological activities.

    Tetrahydroquinoline: A reduced form of quinoline with different chemical properties.

    Pyrrolidine: A five-membered nitrogen-containing ring found in many bioactive compounds.

Uniqueness

1-(6-ETHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-(PYRROLIDIN-1-YL)ETHAN-1-ONE is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other quinoline or pyrrolidine derivatives.

Properties

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-2-pyrrolidin-1-ylethanone

InChI

InChI=1S/C20H30N2O2/c1-5-24-16-8-9-18-17(12-16)15(2)13-20(3,4)22(18)19(23)14-21-10-6-7-11-21/h8-9,12,15H,5-7,10-11,13-14H2,1-4H3

InChI Key

UVXCNEOSWPXSJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(CC2C)(C)C)C(=O)CN3CCCC3

Origin of Product

United States

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